

Spectroscopic and Physicochemical Profile of 3-Bromo-5-chlorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-chlorobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **3-Bromo-5-chlorobenzaldehyde**, a halogenated aromatic aldehyde with applications in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of available data for closely related structures and general experimental protocols. This information serves as a valuable resource for the characterization and utilization of **3-Bromo-5-chlorobenzaldehyde** in research and development.

Physicochemical Properties

3-Bromo-5-chlorobenzaldehyde is a solid at room temperature with the chemical formula C_7H_4BrClO .^{[1][2]} It is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzaldehyde ring.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₇ H ₄ BrClO	[1][2][3]
Molecular Weight	219.46 g/mol	[1][2][3]
Melting Point	68-73 °C	[4]
Appearance	White to light yellow crystalline powder	[2][5]
CAS Number	188813-05-0	[1][2][3]

Spectroscopic Data

While experimental spectroscopic data for **3-Bromo-5-chlorobenzaldehyde** is not readily available in the public domain, data for structurally similar compounds can provide valuable insights into the expected spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Bromo-5-chlorobenzaldehyde** is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic signal for the aldehydic proton (δ 9.5-10.5 ppm). The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons. For comparison, the ¹H NMR spectrum of the related compound 3-Bromo-5-chlorosalicylaldehyde (which contains an additional hydroxyl group) shows distinct aromatic and aldehydic protons.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **3-Bromo-5-chlorobenzaldehyde** will exhibit a signal for the carbonyl carbon of the aldehyde group in the downfield region (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbons directly attached to the halogens showing characteristic shifts. The ¹³C NMR spectrum of the related 3-Bromo-5-chloro-2-hydroxybenzaldehyde is available and can serve as a reference.[7]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-5-chlorobenzaldehyde** is expected to display a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group at approximately 1700 cm^{-1} . Characteristic bands for C-H stretching of the aromatic ring and the aldehyde, as well as C-C stretching within the aromatic ring, are also anticipated. The IR spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde provides a reference for some of these vibrational modes.^[8]

Mass Spectrometry (MS)

The mass spectrum of **3-Bromo-5-chlorobenzaldehyde** is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and the halogen atoms. The mass spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde can be used as a guide to predict potential fragmentation pathways.^[9]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for **3-Bromo-5-chlorobenzaldehyde**.

Synthesis of 3-Bromo-5-chlorobenzaldehyde

A common synthetic route to **3-Bromo-5-chlorobenzaldehyde** involves the reaction of a suitable precursor under specific conditions. While a detailed experimental protocol was not found, the synthesis is a key step for obtaining the compound for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Bromo-5-chlorobenzaldehyde** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

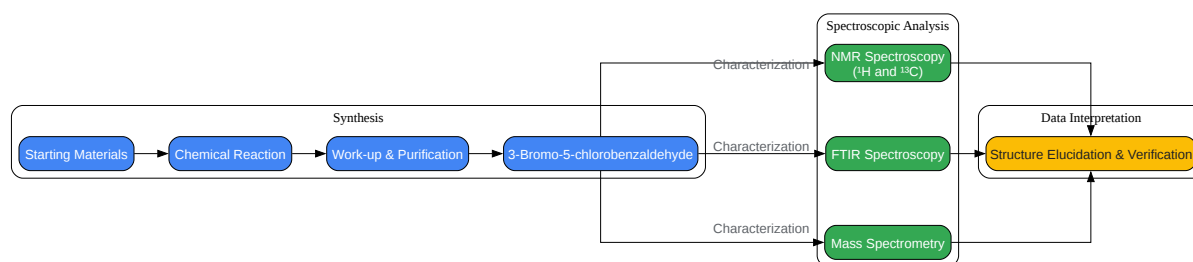
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of **3-Bromo-5-chlorobenzaldehyde** with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- **Detection:** Detect the ions to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **3-Bromo-5-chlorobenzaldehyde**.



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Caption: A generalized workflow for the synthesis and spectroscopic analysis of **3-Bromo-5-chlorobenzaldehyde**.

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References

- 1. CAS 188813-05-0: 3-BROMO-5-CHLORO-BENZALDEHYDE [cymitquimica.com]
- 2. 3-Bromo-5-chlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-5-chlorobenzaldehyde | C₇H₄BrClO | CID 17750952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]

- 5. 3-bromo-5-chloro Benzaldehyde at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]
- 6. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) ¹H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]
- 9. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]
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